Deoxy Epinephrine

Description

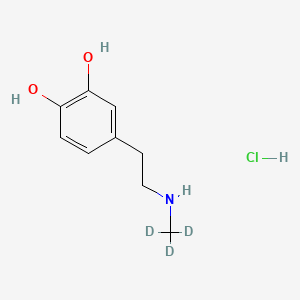

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDRZCWRRLKLTB-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747488 | |

| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101905-96-8 | |

| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of Deoxy Epinephrine

Established Synthetic Pathways for Deoxyepinephrine

The synthesis of deoxyepinephrine has been approached through both classical organic chemistry methods and more contemporary biocatalytic strategies.

Classical Organic Synthetic Routes

The foundational total synthesis of deoxyepinephrine, then referred to as epinine (B195452), was first accomplished by Buck. This seminal work laid the groundwork for subsequent synthetic endeavors. The synthesis commenced with 3,4-dimethoxyphenethylamine (B193588), commonly known as homoveratrylamine. This starting material was first converted into its Schiff base through a reaction with benzaldehyde. The subsequent step involved the N-methylation of this intermediate using methyl iodide. Finally, hydrolysis of the resulting product and cleavage of the protective methyl ethers with hydriodic acid yielded deoxyepinephrine. wikipedia.org

A refined and more detailed synthetic protocol was later published by Borgman in 1973. While conceptually similar to Buck's method, this route introduced variations in the reagents used. For the N-methylation step, dimethyl sulfate (B86663) was employed instead of methyl iodide. For the O-demethylation of the catechol hydroxyl groups, hydrobromic acid (HBr) was utilized. wikipedia.org These classical routes provide a robust and well-documented foundation for the chemical preparation of deoxyepinephrine.

A summary of a classical synthetic approach is presented below:

| Starting Material | Key Intermediates | Key Reactions | Final Product | Reference |

| 3,4-Dimethoxyphenethylamine | Schiff base, N-methylated intermediate | Schiff base formation, N-methylation, Ether cleavage | Deoxyepinephrine | wikipedia.org |

Chemoenzymatic and Biocatalytic Approaches in Deoxyepinephrine Synthesis

The quest for more sustainable and selective synthetic methods has led to the exploration of chemoenzymatic and biocatalytic routes for producing deoxyepinephrine and its derivatives. These methods leverage the high specificity of enzymes to achieve transformations that can be challenging to accomplish with traditional chemical reagents.

A key biocatalytic transformation in the context of deoxyepinephrine is the enzymatic N-methylation of dopamine (B1211576). Enzymes such as N-methyltransferases can catalyze the transfer of a methyl group from a donor molecule, like S-adenosyl-L-methionine (SAM), to the primary amine of dopamine, directly yielding deoxyepinephrine. nih.govbbk.ac.uk This approach is biomimetic, mirroring the natural biosynthetic pathways of certain alkaloids. The use of engineered methyltransferases and enzyme cascades for the regioselective N-methylation of various heterocyclic compounds has been reported, highlighting the potential of these biocatalysts for the synthesis of complex molecules. nih.gov

Furthermore, multi-enzyme one-pot cascades have been developed for the diversification of related tetrahydroisoquinoline (THIQ) alkaloids. These cascades can involve methyltransferases for regioselective methylation. bbk.ac.uk While not a direct synthesis of deoxyepinephrine in all cases, these systems demonstrate the power of biocatalysis in manipulating catecholamine-like structures. For instance, norcoclaurine synthase (NCS) is a biocatalyst that can be used to generate novel THIQ analogues, which can be precursors for further derivatization. bbk.ac.uk

Synthesis of Deoxyepinephrine Analogues and Derivatives

The core structure of deoxyepinephrine serves as a valuable scaffold for the development of a wide array of analogues and derivatives with tailored biological activities.

Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the design of potent and selective enzyme inhibitors. This approach has been successfully applied to the synthesis of deoxyepinephrine derivatives, particularly in the development of inhibitors for phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine (B1671497). wikipedia.org

In this methodology, inhibitors that mimic the transition state of the PNMT-catalyzed reaction are constructed from three key fragments:

Fragment A : This fragment is typically derived from an amino acid like aspartic acid and serves to mimic S-adenosylmethionine (SAM), the methyl donor in the biological reaction.

Fragment B : A tetrahydroisoquinoline (THIQ) or isoquinoline (B145761) moiety acts as a norepinephrine analogue.

Fragment C : A 5′-deoxy-5′-amino-2′,3′-isopropylideneadenosine unit is included for coordination with SAM. wikipedia.org

The assembly of these fragments allows for the modular construction of a diverse library of potential inhibitors, enabling a systematic exploration of the chemical space around the deoxyepinephrine core.

Stereoselective Synthesis and Chiral Resolution Techniques for Deoxyepinephrine

While deoxyepinephrine itself is an achiral molecule, the synthesis of its chiral analogues is of significant interest in medicinal chemistry, as stereochemistry often plays a crucial role in biological activity. uni-goettingen.de The development of stereoselective synthetic methods and chiral resolution techniques is therefore essential for accessing enantiomerically pure derivatives.

The asymmetric synthesis of chiral analogues of deoxyepinephrine can be achieved using chiral starting materials or through the use of chiral catalysts. For example, the synthesis of optically active analogues of febrifugine, which share structural similarities with some deoxyepinephrine derivatives, has been accomplished via an asymmetric Mannich reaction employing L-proline as a catalyst. researchgate.net

Chiral resolution is a widely used technique for separating racemic mixtures of chiral compounds into their individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent. For instance, racemic mixtures of norepinephrine, a close structural relative of deoxyepinephrine, can be resolved using chiral acids. google.com Similarly, the resolution of N-methyl-α-methyldopamine has been achieved using dibenzoyl-L-(-)-tartaric acid. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful method for the analytical and preparative separation of enantiomers of catecholamine derivatives. nih.gov

The following table summarizes common chiral resolving agents and techniques applicable to catecholamine derivatives:

| Technique | Resolving Agent/Stationary Phase | Application Example | Reference |

| Diastereomeric Salt Crystallization | Dibenzoyl-L-(-)-tartaric acid | Resolution of N-methyl-α-methyldopamine | researchgate.net |

| Chiral HPLC | Chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Separation of propranolol (B1214883) and its nitro-derivatives | nih.gov |

Reaction Chemistry of Deoxyepinephrine

The chemical reactivity of deoxyepinephrine is largely dictated by the presence of the catechol ring and the secondary amine in its side chain. It undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.

The catechol moiety is susceptible to oxidation, which can lead to the formation of corresponding quinones. This process is of biological significance and can also be exploited in synthetic chemistry. The primary reaction of laccase, an oxidative enzyme, is the oxidation of phenolic hydroxyls to phenoxy radicals, which can then undergo further reactions. wikipedia.org

The ethylamine (B1201723) side chain can also be subject to chemical modification. The secondary amine can undergo further N-alkylation. For example, reductive amination with formaldehyde (B43269) can be used to synthesize N,N-dimethyldopamine. researchgate.net

Substitution reactions can occur at the hydroxyl groups of the catechol ring. These hydroxyl groups can be O-methylated, a reaction catalyzed by catechol-O-methyltransferase (COMT) in biological systems. google.com In the laboratory, these hydroxyls can be protected using various protecting groups to allow for selective modification of other parts of the molecule.

A summary of the key reaction types of deoxyepinephrine is provided below:

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Oxidizing agents, Laccase | Quinones |

| Reduction | Reducing agents | Simpler amines |

| Substitution (N-alkylation) | Formaldehyde, reducing agent | Tertiary amine (N,N-dimethyldopamine) |

| Substitution (O-methylation) | Methylating agents, COMT | Methoxy derivatives |

Oxidation Pathways and Derivative Formation

The catechol moiety of deoxyepinephrine is susceptible to oxidation, leading to the formation of highly reactive intermediates and subsequent derivatives. This process can occur through electrochemical or chemical means.

In aqueous media, the oxidation of deoxyepinephrine follows a multi-step electrochemical-chemical-electrochemical (ECE) mechanism. rsc.org The initial step involves a two-electron oxidation of the catechol ring to form a corresponding o-quinone derivative. rsc.org This highly reactive intermediate can then undergo an intramolecular cyclization reaction to yield leucoaminochrome. rsc.org Leucoaminochrome is itself readily oxidized, losing two more electrons to form the final, more stable product, aminochrome. rsc.org The oxidation potential of deoxyepinephrine can be influenced by the electrode material used, with modified electrodes showing catalytic effects that lower the overpotential required for the reaction. rsc.orgsamipubco.commdpi.com

Chemical oxidizing agents can also be employed to achieve similar transformations. For instance, activated manganese dioxide (MnO₂) has been used to oxidize deoxyepinephrine. In one study, treating epinine hydrochloride with activated MnO₂ in a phosphate (B84403) buffer resulted in a rapid oxidation reaction. google.com Furthermore, research into the biosynthesis and degradation of related catecholamines suggests that the oxidation of N-methyldopamine is a critical step. For example, N-methyldopamine is considered an intermediate in an alternative pathway from dopamine to epinephrine, and its subsequent oxidation is linked to the formation of adrenochrome, a degradation product of epinephrine. explorationpub.com

| Reaction Type | Reagents/Conditions | Intermediate(s) | Major Product(s) | Reference(s) |

| Electrochemical Oxidation | Aqueous buffer (e.g., Acetate buffer, pH 5.0), Glassy Carbon Electrode | Deoxyepinephrine-o-quinone | Leucoaminochrome, Aminochrome | rsc.org |

| Chemical Oxidation | Activated Manganese Dioxide (MnO₂), Phosphate buffer (pH 6) | Not specified | Oxidized derivatives (e.g., quinones) | google.com |

| Auto-oxidation | Tris-HCl buffer, pH 7.45 | Not specified | Oxidized products with biological activity | nih.gov |

Reduction and Substitution Reactions of Deoxyepinephrine

The functional groups of deoxyepinephrine—the catechol hydroxyls and the secondary amine—are amenable to various reduction and substitution reactions, enabling the synthesis of diverse derivatives.

Reduction Reactions

Deoxyepinephrine can be synthesized via the reduction of related precursors. A notable method is the selective hydrogenolysis of adrenalone (B1665550) or epinephrine. google.com This process involves the reduction of the benzylic ketone (in adrenalone) or alcohol (in epinephrine) to a methylene (B1212753) group, yielding epinine. The reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium, platinum, or rhodium in an acidic medium like aqueous hydrochloric acid. google.com This provides an economical route to the compound from more complex starting materials. google.com

Substitution Reactions

Substitution reactions primarily occur at the catechol hydroxyl groups or the secondary amine.

O-Acylation (Esterification): The hydroxyl groups of deoxyepinephrine can be esterified to form prodrugs. A significant example is the synthesis of ibopamine (B1674151), the 3,4-diisobutyryl ester of N-methyldopamine. nih.gov This reaction involves treating deoxyepinephrine with an acylating agent, such as isobutyryl chloride or anhydride, to form the diester. These ester derivatives are designed to improve properties like oral absorption, with the active deoxyepinephrine being released in vivo through enzymatic hydrolysis. nih.gov Similarly, phosphate esters of deoxyepinephrine have been synthesized through regioselective protection of one hydroxyl group followed by phosphorylation of the other. tandfonline.com

N-Alkylation: Deoxyepinephrine itself is a product of the N-methylation of dopamine, which is a substitution reaction on the primary amine of dopamine. nih.gov This biological and chemical transformation is a key step in the biosynthesis of epinephrine in certain tissues. nih.govnih.gov

Metabolite Synthesis: For analytical and pharmacological studies, various substituted derivatives of deoxyepinephrine, such as its 3-O- and 4-O-sulfate and 4-O-β-glucuronide conjugates, have been synthesized. nih.gov These represent major metabolic pathways and involve enzymatic or chemical substitution at the hydroxyl groups. nih.gov

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference(s) |

| Reduction | ||||

| Catalytic Hydrogenolysis | Adrenalone or Epinephrine | H₂, Metal Catalyst (e.g., Pd, Pt), Acidic medium (e.g., aq. HCl) | Deoxyepinephrine (Epinine) | google.com |

| Substitution | ||||

| O-Acylation | Deoxyepinephrine | Isobutyryl chloride or anhydride | Ibopamine (3,4-diisobutyryl ester) | nih.gov |

| O-Phosphorylation | Deoxyepinephrine | Protecting groups, Phosphorylating agent | Deoxyepinephrine phosphate esters | tandfonline.com |

| N-Methylation | Dopamine | N-methyltransferase, S-adenosylmethionine | Deoxyepinephrine (Epinine) | nih.gov |

| O-Sulfation/Glucuronidation | Deoxyepinephrine | Sulfotransferases/UDP-glucuronosyltransferases or chemical equivalents | Deoxyepinephrine-O-sulfates/glucuronides | nih.gov |

Biosynthetic and Metabolic Pathways of Deoxy Epinephrine in Biological Systems

Role in Catecholamine Biosynthesis

Deoxyepinephrine is recognized as an intermediate in the biosynthesis of epinephrine (B1671497), particularly through alternative pathways that operate alongside the primary route from norepinephrine (B1679862).

While the principal pathway for epinephrine synthesis involves the conversion of norepinephrine, an alternative route utilizes deoxyepinephrine. explorationpub.com This pathway involves the N-methylation of dopamine (B1211576) to form deoxyepinephrine, which is subsequently converted to epinephrine. explorationpub.comexplorationpub.com This alternative route has been identified in various tissues, indicating its potential significance in local epinephrine production, especially in extra-adrenal sites. nih.gov

The conversion of deoxyepinephrine is facilitated by specific enzymes, including those with phenylethanolamine N-methyltransferase (PNMT)-like activity and other nonspecific N-methyltransferases.

Phenylethanolamine N-Methyltransferase (PNMT)-like Activity : PNMT is the primary enzyme responsible for converting norepinephrine to epinephrine in the adrenal medulla. uniprot.orglabmed.org.uk However, studies have shown that PNMT or enzymes with similar activity can also act on other substrates. In some tissues, PNMT-like enzymes contribute to the N-methylation of dopamine to form deoxyepinephrine. osti.gov The activity of these enzymes can be influenced by factors such as glucocorticoids. nih.gov

Nonspecific N-Methyltransferase Activity : Tissues like the heart and lungs contain nonspecific N-methyltransferases (NMTs) that can methylate both dopamine and norepinephrine. osti.govnih.gov These enzymes are less specific than PNMT and contribute to the formation of deoxyepinephrine from dopamine. explorationpub.comnih.gov The presence of these nonspecific NMTs provides an alternative mechanism for deoxyepinephrine synthesis, which is particularly relevant in tissues where PNMT levels are low. nih.gov Research indicates that the synthesis of deoxyepinephrine from dopamine can be an index of NMT-like activity. osti.govnih.gov

| Enzyme | Substrate(s) | Product(s) | Tissue Location (Examples) |

| Phenylethanolamine N-methyltransferase (PNMT) | Norepinephrine, Phenylethanolamine | Epinephrine, N-methylphenylethanolamine | Adrenal medulla, Lung, Heart |

| Nonspecific N-methyltransferase (NMT) | Dopamine, Norepinephrine | Deoxyepinephrine, Epinephrine | Cardiac ventricles, Lung |

Deoxy Epinephrine as a Precursor in Epinephrine Synthesis

Metabolic Transformations of Deoxyepinephrine

Deoxyepinephrine undergoes several metabolic transformations, primarily through enzymatic degradation pathways that determine its biological half-life and activity.

The primary enzymes involved in the degradation of deoxyepinephrine are Catechol-O-methyltransferase (COMT) and, to a lesser extent due to its structure, Monoamine Oxidase (MAO).

Catechol-O-methyltransferase (COMT)-mediated Methylation : COMT is a key enzyme that inactivates catecholamines by methylating one of the hydroxyl groups on the catechol ring. wikipedia.org Deoxyepinephrine is a substrate for COMT, which converts it to 3-methoxy-N-methyldopamine (also known as 3-O-methylepinine). This methylation is a significant step in the metabolic clearance of deoxyepinephrine. nih.gov

Monoamine Oxidase (MAO) Resistance : Monoamine oxidases are enzymes that deaminate monoamines. aadcnews.com The N-methylation of the side chain in deoxyepinephrine confers a degree of resistance to degradation by MAO compared to its precursor, dopamine. This resistance contributes to a longer half-life and prolonged activity of deoxyepinephrine. However, MAO can still play a role in its metabolism, leading to the formation of 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov Studies with MAO inhibitors have confirmed the involvement of this pathway in deoxyepinephrine degradation. nih.govnih.gov

Following the administration of ibopamine (B1674151), a prodrug of deoxyepinephrine, various metabolites have been identified in biological fluids like urine. nih.govnih.gov These studies have been crucial in understanding the metabolic fate of deoxyepinephrine in the body.

The major metabolites identified include:

Conjugated forms of epinine (B195452) : Epinine-3-O-sulfate and 4-glucuronylepinine are major metabolites, indicating that conjugation is a primary route of elimination. nih.gov

3,4-Dihydroxyphenylacetic acid (DOPAC) : Formed via MAO-mediated degradation. nih.govnih.gov

Homovanillic acid (HVA) : A downstream metabolite of DOPAC, also found in free and conjugated forms. nih.govnih.gov

4-O-glucuronyl-3-O-methylepinine : A product of both COMT and glucuronidation. nih.gov

The pattern of metabolite formation can show species-dependent variations. nih.gov

| Metabolite | Precursor | Enzyme(s) Involved |

| 3-Methoxy-N-methyldopamine | Deoxyepinephrine | Catechol-O-methyltransferase (COMT) |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Deoxyepinephrine | Monoamine Oxidase (MAO) |

| Homovanillic acid (HVA) | DOPAC | Catechol-O-methyltransferase (COMT) |

| Epinine-3-O-sulfate | Deoxyepinephrine | Sulfotransferase |

| 4-Glucuronylepinine | Deoxyepinephrine | UDP-glucuronosyltransferase |

Enzymatic Degradation Pathways (e.g., Catechol-O-methyltransferase-mediated Methylation, Monoamine Oxidase Resistance)

Transport Mechanisms of Deoxyepinephrine in Biological Matrices

The movement of deoxyepinephrine across cellular membranes is facilitated by specific transporter proteins. These transporters are crucial for its uptake into cells, where it can exert its biological effects or undergo metabolism.

Deoxyepinephrine is transported by monoamine transporters (MATs), including the norepinephrine transporter (NET) and the dopamine transporter (DAT). mdpi.comnih.gov Studies have shown that NET and DAT exhibit high transport ratios for deoxyepinephrine. mdpi.comnih.gov Additionally, organic cation transporters (OCTs), such as OCT1 and OCT2, are also capable of transporting deoxyepinephrine. mdpi.comacs.org The interaction with these transporters indicates that the cellular uptake and clearance of deoxyepinephrine are actively regulated processes. nih.govuni-goettingen.de The extraneuronal monoamine transporter (EMT) has also been implicated in the transport of adrenaline and its metabolites, and likely plays a role in deoxyepinephrine transport in tissues like the heart. nih.gov

Pharmacological Characterization and Receptor Interactions of Deoxy Epinephrine

In Vitro Receptor Binding and Activation Profiles

Deoxyepinephrine demonstrates notable interactions with both D1 and D2 dopamine (B1211576) receptor subtypes. Research indicates that it acts as an agonist at both sites, though with differing potencies. In comparative studies with dopamine, deoxyepinephrine has been shown to be a weaker agonist at D1 receptors. wikipedia.org Conversely, it is a more potent agonist at D2 receptors than dopamine. wikipedia.org The stimulation of D2 receptors by deoxyepinephrine is a key mechanism behind some of its modulatory effects on neurotransmission. wikipedia.org

| Receptor Subtype | Interaction Profile of Deoxyepinephrine | Comparative Potency vs. Dopamine |

|---|---|---|

| D1 | Agonist | Weaker wikipedia.org |

| D2 | Agonist | More Potent wikipedia.org |

Deoxyepinephrine also acts as a non-selective stimulant at adrenergic receptors. wikipedia.org Studies in animal models have shown that at higher doses, it activates α, β1, and β2-receptors. wikipedia.org In comparison to dopamine, deoxyepinephrine is a more potent agonist at α and β2-receptors. wikipedia.org However, its effect on β1-receptors is considered weak. wikipedia.org In studies on human cardiac tissue, deoxyepinephrine was found to be more potent at β2-adrenoceptors relative to β1-adrenoceptors when compared with dopamine. nih.gov

| Receptor Subtype | Interaction Profile of Deoxyepinephrine | Comparative Potency vs. Dopamine |

|---|---|---|

| α1 | Agonist | More Potent wikipedia.org |

| β1 | Weak Agonist | Weak effect observed for both compounds wikipedia.org |

| β2 | Agonist | More Potent wikipedia.orgnih.gov |

Dopamine Receptor Subtype Interactions (D1, D2) of Deoxy Epinephrine (B1671497)

Mechanisms of Neurotransmission Modulation by Deoxyepinephrine

A significant aspect of deoxyepinephrine's pharmacological activity is its ability to modulate neurotransmission through its receptor interactions.

One of the key mechanisms of action for deoxyepinephrine is the inhibition of noradrenergic neurotransmission. This effect is mediated through its potent agonism at D2 dopamine receptors. wikipedia.org The stimulation of these presynaptic autoreceptors on noradrenergic neurons inhibits the release of norepinephrine (B1679862).

In addition to its effects on noradrenergic neurons, deoxyepinephrine also modulates ganglionic neurotransmission. This inhibition is also attributed to the stimulation of D2 receptors located within autonomic ganglia. wikipedia.org

Inhibition of Noradrenergic Neurotransmission

Comparative Receptor Agonism of Deoxyepinephrine with Related Catecholamines

The pharmacological actions of deoxyepinephrine are best understood in comparison to its structural relatives, primarily dopamine and epinephrine. Deoxyepinephrine is the N-methylated derivative of dopamine and lacks the β-hydroxyl group found on the side chain of epinephrine and norepinephrine. nih.gov This structural difference is a key determinant of its receptor binding and activity profile.

Early research identified that deoxyepinephrine possessed approximately five times the pressor potency of dopamine, but only about one-seventh that of epinephrine in cat preparations. wikipedia.org More detailed studies have elucidated that its effects are largely due to direct receptor activation, whereas a portion of dopamine's effects are indirect, stemming from its ability to stimulate norepinephrine release. wikipedia.org

Differential Potency and Efficacy Analyses

Deoxyepinephrine, also known as epinine (B195452) or N-methyldopamine, exhibits a complex pharmacological profile characterized by its interaction with a range of adrenergic and dopaminergic receptors. wikipedia.orgdrugfuture.com Its potency and efficacy are highly dependent on the specific receptor subtype and the biological system being studied. Early research dating back to 1910 provided initial insights, noting that in cat preparations, deoxyepinephrine possessed approximately one-seventh the pressor potency of epinephrine, yet was about five times more potent than dopamine. wikipedia.org

More detailed investigations have revealed that deoxyepinephrine is a non-selective agonist for dopamine receptors, as well as α- and β-adrenoceptors. wikipedia.org Studies comparing the effects of deoxyepinephrine and dopamine in unanesthetized pigs provided a clearer picture of its differential receptor activation. In these models, deoxyepinephrine was found to be a more potent agonist than dopamine on D2, α-, and β2-receptors. wikipedia.org Conversely, it was weaker than dopamine as a D1-agonist, and the β1-agonist effect for both compounds was reported as weak or non-existent in this specific model. wikipedia.org

The differential effects are also dose-dependent. At lower concentrations, both deoxyepinephrine and dopamine appear to exert their effects primarily through D2 dopamine receptors. wikipedia.org However, at higher concentrations, their activities diverge significantly. Deoxyepinephrine activates α-, β1-, and β2-receptors to a roughly equal extent. wikipedia.org In contrast, dopamine at higher doses only produces a mild stimulation of β1-receptors, with no significant activity at α- or β2-receptors. wikipedia.org A key distinction in their mechanism is that deoxyepinephrine's effects are largely due to its direct action on receptors, whereas a portion of dopamine's activity is indirect, stemming from its ability to stimulate the release of norepinephrine. wikipedia.org

In other biological systems, such as the fluke Schistosoma mansoni, a novel G protein-coupled receptor (SmGPR-3) was found to be selectively activated by dopamine and its metabolite, deoxyepinephrine. plos.org Other catecholamines, including norepinephrine and adrenaline, also stimulated this receptor, but not to the same degree as dopamine or deoxyepinephrine. plos.org

The following table summarizes the comparative potency of deoxyepinephrine and dopamine at various receptors based on research in animal models.

| Receptor Subtype | Comparative Potency of Deoxyepinephrine vs. Dopamine | Reference |

|---|---|---|

| Dopamine D1 Receptor | Weaker | wikipedia.org |

| Dopamine D2 Receptor | More Potent | wikipedia.org |

| α-Adrenoceptors | More Potent | wikipedia.org |

| β1-Adrenoceptors | Weak or non-existent effect observed for both compounds | wikipedia.org |

| β2-Adrenoceptors | More Potent | wikipedia.org |

Structure-Activity Relationship (SAR) Studies for Receptor Affinity of Deoxyepinephrine

The interaction of deoxyepinephrine with various receptors is dictated by its specific molecular architecture, which includes a catechol ring system and a methylaminoethyl side chain. Structure-activity relationship (SAR) studies, which compare deoxyepinephrine to structurally similar catecholamines like dopamine and epinephrine, help elucidate the roles of its key functional groups in determining receptor affinity and selectivity.

The fundamental structure of deoxyepinephrine is 4-[2-(methylamino)ethyl]benzene-1,2-diol. The defining features for SAR analysis are:

The Catechol Nucleus: The two adjacent hydroxyl groups on the benzene (B151609) ring are crucial for binding to adrenergic and dopaminergic receptors. These groups can form hydrogen bonds with specific amino acid residues within the receptor's binding pocket, a common feature for catecholamine recognition.

The Ethylamine (B1201723) Side Chain: This linker connects the catechol ring to the amine group, providing the correct spatial orientation for receptor docking.

The N-methyl Group: The primary structural difference between deoxyepinephrine and dopamine is the presence of a methyl group on the terminal amine. This N-methylation has significant functional consequences. Generally, for phenylethylamine derivatives, N-methylation tends to reduce uptake by monoamine transporters (MATs). nih.gov This modification alters the molecule's polarity and steric profile, influencing how it fits into the binding sites of different receptors and transporters.

Absence of a β-hydroxyl Group: The "deoxy-" prefix in deoxyepinephrine highlights the lack of a hydroxyl group on the beta-carbon of the ethylamine side chain, which is present in epinephrine. This is a critical structural distinction that significantly impacts receptor affinity. The β-hydroxyl group in epinephrine contributes to its high potency, particularly at β-adrenergic receptors. The absence of this group in deoxyepinephrine is a primary reason for its lower pressor potency compared to epinephrine. wikipedia.org

Advanced Analytical Methodologies for Deoxy Epinephrine Quantification and Characterization

Chromatographic Techniques for Deoxyepinephrine Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental in the separation and quantification of deoxyepinephrine from complex mixtures. rsc.orgnih.gov These techniques offer high resolution and sensitivity, making them indispensable for clinical and research applications.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

High-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) stands out as a preferred method for the analysis of catecholamines like deoxyepinephrine. jasco.roresearchgate.net This is due to its exceptional sensitivity and selectivity for electroactive compounds. jasco.ro The electrochemical detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing a highly sensitive signal. jasco.ro The separation of deoxyepinephrine from other related compounds and metabolites can be reliably achieved using this method. thermofisher.com For instance, an HPLC-ECD assay was developed for the simultaneous measurement of norepinephrine (B1679862), epinephrine (B1671497), dopamine (B1211576), and 3,4-dihydroxyphenylacetic acid in plasma. scilit.com Another study detailed a method for analyzing epinine (B195452) and its metabolites in human plasma after the oral administration of its prodrug, ibopamine (B1674151), using HPLC-ECD. wikipedia.org

The choice of chromatographic conditions, including the stationary phase and mobile phase composition, is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used. thermofisher.comcapes.gov.br The mobile phase typically consists of a buffer solution with an organic modifier like methanol (B129727) or acetonitrile (B52724) to control the retention and elution of the analytes. rsc.orgthermofisher.comcapes.gov.br

Sample Preparation and Extraction Protocols for Deoxyepinephrine

Effective sample preparation is crucial to remove interfering substances and enrich the target analyte, thereby enhancing the accuracy and sensitivity of the analysis. rsc.org Biological fluids such as plasma and urine are complex matrices that require significant cleanup before analysis. rsc.orgthermofisher.com

Common sample preparation techniques include:

Protein Precipitation: This method is often used to remove proteins from plasma samples. rsc.org

Liquid-Liquid Extraction (LLE): LLE is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. rsc.org It utilizes a solid sorbent to selectively adsorb the analyte of interest from the sample matrix. For catecholamines, stationary phases like phenylboronic acid (PBA) have been employed for selective extraction. rsc.org In one method, a PBA-modified spin column was used for the selective solid-phase extraction of catechol compounds. rsc.org Another approach for plasma samples involves using a commercially available alumina (B75360) extraction kit, where the activated aluminum oxide selectively retains catecholamines. thermofisher.com

Urine samples are often preserved by adding hydrochloric acid and then diluted with a buffer before injection into the HPLC system. rsc.org

Electrochemical Sensing Platforms for Deoxyepinephrine

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the determination of deoxyepinephrine. researchgate.netnih.gov These sensors are based on the direct electrochemical oxidation of deoxyepinephrine at the surface of a modified electrode.

Development of Modified Electrodes for Deoxyepinephrine Detection

The performance of electrochemical sensors is highly dependent on the material used for the working electrode. To enhance sensitivity and selectivity, various materials have been investigated to modify the electrode surface.

Organoclay/Cu-MOF Composite: A composite material of organoclay and a copper-based metal-organic framework (Cu-MOF) has been synthesized and used to modify a glassy carbon electrode (GCE). researchgate.netrsc.orgnih.gov This modified electrode demonstrated electrocatalytic behavior towards the oxidation of deoxyepinephrine, enabling its selective and simultaneous detection along with acetaminophen (B1664979) and tyrosine. researchgate.netrsc.orgnih.gov The composite was characterized by techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM). rsc.orgrsc.org

CuO Nanoparticles: Carbon paste electrodes modified with copper(II) oxide (CuO) nanoparticles and an ionic liquid (n-hexyl-3-methylimidazolium hexafluorophosphate) have been shown to improve the sensitivity of epinine electro-oxidation and reduce the overvoltage compared to unmodified electrodes. researchgate.net

Ionic Liquid Amplified Sensors: A sensor fabricated using a CuFe2O4 nanoparticle/ionic liquid (1-Hexyl-3-methylimidazolium Bromide) nanocomposite on a paste electrode has been developed for the voltammetric determination of deoxyepinephrine. researchgate.net This sensor showed good performance for the determination of deoxyepinephrine in the presence of uric acid. researchgate.net

Other Modified Electrodes: Other modifications include the use of ferrocene-modified carbon paste electrodes and bimetallic Ni-Co-metal-organic framework nanosheets on screen-printed graphite (B72142) electrodes. nih.govsamipubco.com A NiMoO4 nanosheets modified carbon paste electrode has also been developed for the simultaneous determination of epinine and dobutamine. iapchem.org

Below is an interactive data table summarizing the performance of various modified electrodes for deoxyepinephrine detection.

| Electrode Modification | Analytical Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

| Organoclay/Cu-MOF/GCE | DPV | 5.0 - 138.0 | 0.4 | researchgate.netrsc.org |

| CuO-NPs/HMIPF6/CPE | SWV | 0.7 - 900 | 0.2 | researchgate.net |

| CuFe2O4/1H3MBr/PE | DPV | 0.3 - 300 | 0.09 | researchgate.net |

| NiCo-MOF/SPGE | DPV | 0.07 - 335.0 | 0.02 | nih.gov |

| Ferrocene/CPE | DPV | 0.5 - 600 | 0.2 | samipubco.com |

| NiMoO4-NMs/IL/CPE | DPV | 0.1 - 300.0 | 0.05 | iapchem.org |

GCE: Glassy Carbon Electrode, CPE: Carbon Paste Electrode, PE: Paste Electrode, SPGE: Screen-Printed Graphite Electrode, DPV: Differential Pulse Voltammetry, SWV: Square-Wave Voltammetry, NPs: Nanoparticles, MOF: Metal-Organic Framework, IL: Ionic Liquid.

Voltammetric Approaches for Deoxyepinephrine Quantification

Several voltammetric techniques are employed for the quantification of deoxyepinephrine using modified electrodes.

Square-Wave Voltammetry (SWV): This technique is a large-amplitude differential technique where a waveform composed of a symmetrical square wave, superimposed on a base staircase potential, is applied to the working electrode. It offers high sensitivity and speed. For example, a carbon paste electrode modified with CuO nanoparticles utilized SWV for the analysis of epinine. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is another sensitive voltammetric technique that involves applying a series of regular voltage pulses superimposed on a linear voltage ramp. It is widely used for the determination of deoxyepinephrine with various modified electrodes, including organoclay/Cu-MOF/GCE and NiCo-MOF/SPGE. nih.govresearchgate.netrsc.org

The choice of pH is a critical parameter in voltammetric analysis, as the oxidation of deoxyepinephrine is a pH-dependent process. samipubco.com Studies have shown that a pH of 7.0 is often optimal for the electrocatalytic oxidation of epinine. samipubco.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide valuable information about the structure and properties of deoxyepinephrine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Deoxyepinephrine exhibits a characteristic absorption maximum around 260 nanometers due to its catechol chromophore system. This property allows for sensitive detection and quantification in analytical methods like HPLC with UV detection.

Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to the different functional groups present in the deoxyepinephrine molecule. For instance, hydroxyl stretching modes appear at higher wavenumbers, while carbon-hydrogen stretching vibrations are observed in the 2900-3000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of deoxyepinephrine. google.com It provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its structural elucidation. Predicted GC-MS and LC-MS/MS spectra are available in databases for reference. drugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the chemical structure of deoxyepinephrine in solution.

X-ray Diffraction (XRD): XRD is used to characterize the crystalline structure of solid deoxyepinephrine and its salts. It is also used to characterize the nanomaterials used in modified electrodes, such as the organoclay/Cu-MOF composite and CuO nanoparticles. researchgate.netrsc.org

The solvothermal synthesis of an organoclay/Cu-MOF composite was characterized using XRD, FT-IR, SEM, and Brunauer, Emmett and Teller (BET) techniques. rsc.orgnih.govrsc.org Similarly, the synthesis of a GO/ZIF-67 nanocomposite for epinine determination was characterized by EDX and FTIR analysis. mdpi.com

Chemiluminescence Detection Systems for Deoxyepinephrine and Analogues

Chemiluminescence (CL) has emerged as a highly sensitive detection method for catecholamines, including deoxyepinephrine. mdpi.comresearchgate.net This technique relies on the emission of light from a chemical reaction.

One novel approach involves the imidazole-catalyzed decomposition of catecholamines to generate hydrogen peroxide. nih.gov The subsequent detection of this hydrogen peroxide via a chemiluminescent reaction provides a means to quantify the parent catecholamine. In a study investigating this method, various catecholamines were incubated in an imidazole (B134444) solution, leading to the generation of hydrogen peroxide, which was then detected using peroxyoxalate chemiluminescence. nih.gov The relative light emission intensities indicated the efficiency of hydrogen peroxide generation from each catecholamine. nih.gov

The study found the following rank order of light emission intensities: dopamine (100%) > epinephrine (78%) > L-DOPA (62%) > norepinephrine (58%) > deoxyepinephrine (51%) > isoproterenol (B85558) (43%) > dihydroxybenzylamine (25%). nih.gov This indicates that while effective, the light emission for deoxyepinephrine is approximately half that of dopamine under the tested conditions. nih.gov

Further optimization of the detection reaction for the generated peroxide revealed that a luminol (B1675438) CL reaction catalyzed by horseradish peroxidase (HRP) yielded the highest light intensity, being significantly more sensitive than peroxyoxalate chemiluminescence or luminol CL catalyzed by ferricyanide. nih.gov This suggests that the HRP-catalyzed luminol system is the recommended method for detecting the peroxide generated from catecholamines in this assay. nih.gov

Another strategy employs flow-injection systems coupled with chemiluminescence detection. capes.gov.br For instance, a highly sensitive method for determining catecholamines in human blood plasma utilizes solid-phase extraction followed by derivatization and peroxyoxalate chemiluminescence detection. researchgate.net While this specific study focused on norepinephrine, epinephrine, and dopamine, the principles are applicable to related analogues like deoxyepinephrine. researchgate.net

The following table summarizes the relative chemiluminescence response of various catecholamines in an imidazole-based system.

| Compound | Relative Light Emission Intensity (%) |

| Dopamine | 100 |

| Epinephrine | 78 |

| L-DOPA | 62 |

| Norepinephrine | 58 |

| Deoxyepinephrine | 51 |

| Isoproterenol | 43 |

| Dihydroxybenzylamine | 25 |

| Data sourced from Nozaki et al., 1999. nih.gov |

Mass Spectrometry Applications in Deoxyepinephrine Metabolite Research

Mass spectrometry (MS) is an indispensable tool in metabolomics, offering high sensitivity and structural information for identifying and quantifying metabolites. escholarship.org It has been particularly valuable in studying the metabolic fate of deoxyepinephrine and its prodrugs.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a common configuration for analyzing deoxyepinephrine and its metabolites in biological samples. nih.govnih.gov For example, after oral administration of ibopamine, a prodrug of deoxyepinephrine, quantitative analytical methods using HPLC with electrochemical detection were developed to determine deoxyepinephrine and its known metabolites in human plasma and urine. nih.gov

Research on the metabolism of ibopamine in rats and dogs has utilized mass spectrometry to identify various metabolites in urine. nih.gov These studies revealed that ibopamine is extensively hydrolyzed to deoxyepinephrine, which is then conjugated and further metabolized. nih.gov The specific conjugation pathways were found to be species-dependent. nih.gov

In rats, the major metabolite identified was 4-glucuronylepinine. nih.gov Other minor metabolites included 4-O-glucuronyl-3-O-methylepinine, 3,4-dihydroxyphenylacetic acid (DOPAC), DOPAC-glucuronide, homovanillic acid (HVA), and HVA-glucuronide. nih.gov In dogs, the primary metabolite was epinine-3-O-sulfate, with minor metabolites being DOPAC-sulfate, HVA-sulfate, and free HVA. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural elucidation by fragmenting ions and analyzing the resulting patterns. escholarship.org However, MS/MS alone may not distinguish between positional isomers of catecholamines. escholarship.org More advanced techniques like multi-stage mass spectrometry (MSn) can generate fragmentation trees, which aid in sub-structure identification and provide more detailed structural information. escholarship.org

The table below details the identified metabolites of deoxyepinephrine (from its prodrug ibopamine) in different species.

| Species | Major Metabolite | Minor Metabolites |

| Rat | 4-glucuronylepinine | 4-O-glucuronyl-3-O-methylepinine, 3,4-dihydroxyphenylacetic acid (DOPAC), DOPAC-glucuronide, Homovanillic acid (HVA), HVA-glucuronide |

| Dog | Epinine-3-O-sulfate | DOPAC-sulfate, HVA-sulfate, Free HVA |

| Data sourced from a study on ibopamine metabolism. nih.gov |

Theoretical and Computational Studies of Deoxy Epinephrine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the structural and electronic characteristics of molecules like deoxyepinephrine. These computational techniques allow for the detailed examination of molecular conformations, electronic properties, and the derivation of relationships between a molecule's structure and its biological activity.

Structural Conformation and Electronic Property Calculations for Deoxyepinephrine

Quantum chemical methods, such as density functional theory (DFT), have been employed to determine the optimized molecular structure and electronic properties of deoxyepinephrine. chemijournal.com These calculations provide a deep understanding of the molecule's geometry, including bond lengths and angles, as well as its electronic characteristics that govern its reactivity and interactions.

The electronic properties of deoxyepinephrine have also been extensively studied. The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's chemical reactivity. The HOMO-LUMO energy gap for deoxyepinephrine has been calculated to be 8.5236 eV, which provides a measure of its chemical stability and reactivity. A molecule's electrostatic potential surface can also be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. chemijournal.com

Table 1: Calculated Physicochemical Properties of Deoxyepinephrine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.20 g/mol | |

| HOMO-LUMO Gap | 8.5236 eV | |

| Dipole Moment | 2.579 Debye | |

| pKa (strongest acidic) | 9.27 | |

| pKa (strongest basic) | 10.29 |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Deoxyepinephrine Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uclv.edu.cu These models are valuable in drug design for predicting the activity of new, unsynthesized analogues and for understanding the structural features that are important for a specific biological effect.

For deoxyepinephrine and its analogues, QSAR models can be developed to correlate their physicochemical properties with their activity at various receptors, such as adrenergic and dopamine (B1211576) receptors. wikipedia.org By analyzing a dataset of analogues with known activities, computational models can identify key molecular descriptors that influence their biological response. These descriptors can include steric, electronic, and hydrophobic parameters.

While specific QSAR studies solely focused on a broad range of deoxyepinephrine analogues are not extensively detailed in the provided search results, the principles of QSAR are applicable. For instance, a study assessing the bioactivity of natural compounds used machine learning models based on structural and physicochemical similarities to approved drugs to predict therapeutic potential. biorxiv.org This approach, which combines similarity scores from molecular fingerprints and descriptor-based features, is a modern form of QSAR and has been used to identify potential activities of compounds like deoxyepinephrine. biorxiv.org Such models can help in the rational design of new deoxyepinephrine analogues with improved potency and selectivity.

Interaction Mechanisms of Deoxyepinephrine with Biological Macromolecules and Nanomaterials

Understanding how deoxyepinephrine interacts with biological targets and novel materials is crucial for elucidating its mechanism of action and for developing new applications. Computational techniques like molecular docking and molecular dynamics simulations are instrumental in this regard.

Protein-Ligand Docking and Molecular Dynamics Simulations

Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor protein. wikipedia.orgresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a ligand at the atomic level. wikipedia.orgmdpi.com For deoxyepinephrine, docking studies can be performed to investigate its interactions with various G-protein coupled receptors (GPCRs), such as adrenergic and dopamine receptors, which are its known biological targets. wikipedia.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations provide a more dynamic view of the interaction between a ligand and its target. mdpi.com MD simulations can be used to study the conformational changes that occur upon ligand binding and to calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. mdpi.com While specific MD simulation studies focused solely on deoxyepinephrine were not found in the search results, the methodology is highly relevant for understanding its dynamic interactions with its receptor targets. mdpi.comdbcls.jp

Investigation of Adsorption and Binding with Nanoclusters

The interaction of small molecules like deoxyepinephrine with nanomaterials is a growing area of research with potential applications in drug delivery and sensing. google.comtandfonline.com Computational studies can provide insights into the adsorption and binding mechanisms of deoxyepinephrine on the surface of various nanoclusters.

For example, studies have investigated the use of metal oxide nanoparticles and metal-organic frameworks (MOFs) for the electrochemical sensing of deoxyepinephrine. mdpi.comresearchgate.net Computational modeling can complement these experimental studies by providing a detailed understanding of the interactions at the molecular level. For instance, simulations can be used to determine the preferred binding sites of deoxyepinephrine on the surface of a nanocluster and to calculate the binding energy. These studies can help in the design of more sensitive and selective nanosensors. Research has explored the use of CuFe₂O₄ nanoparticles and bimetallic Ni-Co-MOF nanosheets for the electrochemical detection of deoxyepinephrine, indicating a strong interaction between the compound and these nanomaterials. mdpi.comresearchgate.netspringerprofessional.de

Occurrences and Distribution of Deoxy Epinephrine in Natural Systems

Identification and Characterization in Plant Species

Deoxyepinephrine is present as a minor alkaloid in several plant species. wikipedia.org Its identification in plant matter often involves chromatographic techniques, such as high-performance liquid chromatography (HPLC), coupled with mass spectrometry (GC-MS) for accurate characterization. nih.govherbmedpharmacol.com The biosynthesis of catecholamines like deoxyepinephrine in plants follows pathways similar to those in mammals, typically originating from the amino acid tyrosine. usp.brtandfonline.com

Research has confirmed the presence of deoxyepinephrine in the following plant species:

Peyote Cactus (Lophophora williamsii) : Identified as a minor alkaloid in this cactus. wikipedia.org

Acacia Species : Found in certain species of the Acacia genus, such as Vachellia rigidula and Senegalia berlandieri. wikipedia.orgnih.gov

Scotch Broom (Cytisus scoparius) : Isolated from this plant species. wikipedia.org

Rutaceae Family : Deoxyepinephrine has been noted to exist in plants of the Rutaceae family, which includes Citrus species. researchgate.netresearchgate.net

Legumes : The compound, referred to as 4-(β-methylaminoethyl) catechol, has been reported in legumes. biorxiv.org

The function of deoxyepinephrine and other catecholamines in plants is complex and not fully understood, but they are believed to be involved in growth and development, regulation of carbohydrate metabolism, and responses to environmental stress. usp.brresearchgate.net

Table 1: Documented Presence of Deoxyepinephrine in Plant Species

| Family | Genus | Species | Common Name | Reference |

|---|---|---|---|---|

| Cactaceae | Lophophora | williamsii | Peyote Cactus | wikipedia.org |

| Fabaceae | Acacia | (Various) | Acacia | wikipedia.org |

| Fabaceae | Cytisus | scoparius | Scotch Broom | wikipedia.org |

| Fabaceae | (Various) | (Various) | Legumes | biorxiv.org |

Detection in Invertebrate and Vertebrate Tissues and Biological Fluids

Deoxyepinephrine has been detected in a range of animal tissues and biological fluids, from invertebrates to vertebrates. wikipedia.org Its role in animals is often associated with neurotransmission and hormonal functions, similar to other catecholamines. plos.org Analytical methods for its detection in biological samples include HPLC with electrochemical detection and various mass spectrometry techniques. rsc.orgnih.govbiologists.com

Invertebrates: The presence of deoxyepinephrine has been confirmed in several invertebrate species.

In the locust (Locusta migratoria), it has been detected as a naturally occurring compound. wikipedia.org

Studies on the nervous system of the mollusk Lymnaea stagnalis have also identified deoxyepinephrine. queensu.ca

In the parasitic flatworm Schistosoma mansoni, deoxyepinephrine (epinine) was found to activate a novel G protein-coupled receptor (SmGPR-3), suggesting a role in the parasite's neuromuscular control. plos.org

Table 2: Documented Presence of Deoxyepinephrine in Invertebrate Species

| Phylum | Class | Order | Species | Common Name | Tissue/System | Reference |

|---|---|---|---|---|---|---|

| Arthropoda | Insecta | Orthoptera | Locusta migratoria | Migratory Locust | General | wikipedia.org |

| Mollusca | Gastropoda | Hygrophila | Lymnaea stagnalis | Great Pond Snail | Nervous Tissue | queensu.ca |

Vertebrates: Deoxyepinephrine has been isolated from various vertebrate tissues and is often analyzed in biological fluids.

It has been isolated from the adrenal medulla of pigs and cows. wikipedia.org

The compound has also been found in the toad Rhinella marina. wikipedia.org

In fish, deoxyepinephrine (epinine) is frequently used as an internal standard for the quantification of other monoamines in brain tissue via HPLC due to its similar chemical properties and elution time. biologists.comfrontiersin.orgplos.orgplos.org

Studies on catecholamine metabolism have involved the analysis of deoxyepinephrine in the urine and blood of mammals, including rats and humans. rsc.orgnih.gov

Table 3: Documented Detection of Deoxyepinephrine in Vertebrate Tissues and Fluids

| Class | Species | Common Name | Tissue / Fluid | Reference |

|---|---|---|---|---|

| Mammalia | Sus scrofa domesticus | Pig | Adrenal Medulla | wikipedia.org |

| Mammalia | Bos taurus | Cow | Adrenal Medulla | wikipedia.org |

| Mammalia | Rattus norvegicus | Rat | Urine, Lung | rsc.orgosti.gov |

| Mammalia | Homo sapiens | Human | Blood, Urine | nih.gov |

| Amphibia | Rhinella marina | Cane Toad | General | wikipedia.org |

| Actinopterygii | Salvelinus alpinus | Arctic Charr | Brain | biologists.com |

| Actinopterygii | Dicentrarchus labrax | European Seabass | Brain | frontiersin.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Deoxyepinephrine |

| Epinine (B195452) |

| N-methyldopamine |

| Dopamine (B1211576) |

| Epinephrine (B1671497) |

| Tyrosine |

Future Directions and Emerging Research Avenues for Deoxy Epinephrine

Development of Novel Synthetic Methodologies for Deoxyepinephrine

The synthesis of deoxyepinephrine has evolved from classical multi-step procedures to more refined and strategic methodologies. Early syntheses, such as those reported by Buck in 1930 and Pyman in 1909, established foundational routes from precursors like 3,4-dimethoxyphenethylamine (B193588) and the natural product laudanosine, respectively. wikipedia.orgdrugfuture.com These methods typically involved steps like Schiff base formation, N-methylation, and ether cleavage. wikipedia.org

Modern synthetic chemistry is exploring more sophisticated and efficient approaches. A significant area of development is fragment-based assembly, which has been applied to create derivatives of related compounds that act as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme that synthesizes epinephrine (B1671497). This strategy involves the precise coupling of key structural fragments, such as an S-adenosylmethionine (SAM) mimic and a norepinephrine (B1679862) analog, to build complex molecules that mimic the enzyme's transition state.

Furthermore, researchers are tackling specific chemical challenges that arise in the synthesis of complex catecholamine derivatives. For instance, in the synthesis of related tetrahydroisoquinoline (THIQ) structures, a critical challenge is the unwanted removal of chloro-substituents (hydrogenolysis) during the reduction of the pyridine (B92270) ring with standard catalysts like Palladium on carbon. To overcome this, novel methodologies employing alternative reducing agents, such as superhydride (LiBHEt3), have been successfully implemented to achieve selective reduction without cleaving the carbon-chlorine bonds, resulting in high-yield synthesis. Another modern approach involves the reaction of 3,4-dihydroxyphenylacetaldehyde (B32087) with methylamine, followed by reduction and hydrochloride salt formation to yield deoxyepinephrine hydrochloride. ontosight.ai

| Synthetic Approach | Precursor(s) | Key Steps/Reagents | Reference |

| Classical Synthesis (Buck, 1930) | 3,4-dimethoxyphenethylamine | Schiff base formation, N-methylation (methyl iodide), ether cleavage (hydriodic acid) | wikipedia.org |

| Classical Synthesis (Pyman, 1909) | Laudanosine or Papaverine | Heating with Hydrochloric Acid (HCl) | drugfuture.com |

| Modern Reduction Method | 3,4-dihydroxyphenylacetaldehyde, methylamine | Reduction, hydrochloride salt formation | ontosight.ai |

| Fragment-Based Assembly | Aspartic acid derivative, THIQ moiety | Coupling of pre-synthesized molecular fragments | |

| Selective Reduction | Dichloro-substituted isoquinolinium salts | Superhydride (LiBHEt3) reduction |

Elucidation of Undiscovered Metabolic Pathways of Deoxyepinephrine

The metabolic fate of deoxyepinephrine is primarily understood through its role as the active metabolite of the prodrug ibopamine (B1674151) and as a natural intermediate in catecholamine metabolism. wikipedia.orgnih.gov Following the administration of ibopamine, deoxyepinephrine is formed and subsequently metabolized into known compounds such as dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), along with their conjugated forms. nih.gov Deoxyepinephrine itself is also a precursor in the natural biosynthesis of epinephrine from dopamine (B1211576). drugfuture.complos.org

Future research aims to elucidate metabolic pathways that are currently undiscovered. This involves investigating its metabolism in different tissues or under various pathophysiological states, which could reveal novel metabolites with unique biological activities. The enzymatic processes governing its transformation are not fully characterized, presenting an opportunity to identify specific catechol-O-methyltransferase (COMT), monoamine oxidase (MAO), or sulfotransferase isoforms that play a dominant role in its breakdown. The addition of penicillamine (B1679230) has been noted to inhibit the production of isoquinoline (B145761) during in-vitro studies, suggesting that metabolic side-pathways exist and can be modulated. nih.gov Further exploration of these less-characterized pathways could provide critical insights into the compound's complete physiological and pharmacological profile.

| Metabolic Role | Associated Compounds | Key Process | Reference |

| Active Metabolite | Ibopamine (Prodrug) | Hydrolysis of ibopamine | nih.gov |

| Metabolic Product | Dihydroxyphenylacetic acid (DOPAC), Homovanillic acid (HVA) | Enzymatic degradation | nih.gov |

| Biosynthetic Precursor | Epinephrine | Enzymatic N-methylation | drugfuture.com |

| Natural Metabolite | Dopamine | N-methylation | plos.org |

Advanced Receptor Systems and Signaling Cascade Analysis for Deoxyepinephrine Interactions

Deoxyepinephrine is recognized as a non-selective agonist for dopamine, alpha-adrenergic, and beta-adrenergic receptors. wikipedia.org Its physiological effects are dose-dependent; at lower concentrations, it primarily stimulates D2 dopamine receptors, while at higher doses, it engages α- and β-adrenoceptors. wikipedia.org This interaction with multiple receptor subtypes results in complex signaling cascades, including the inhibition of noradrenergic neurotransmission via D2 receptor stimulation. wikipedia.org

Emerging research is moving beyond these classical receptor interactions to explore more advanced and novel systems. A significant finding is the identification of a novel G protein-coupled receptor (GPCR) in the parasite Schistosoma mansoni, termed SmGPR-3, which is selectively activated by both dopamine and deoxyepinephrine. plos.org This discovery suggests that deoxyepinephrine may interact with unique receptor systems in different organisms, opening avenues for developing selective therapeutic agents. plos.org Additionally, the broader field of pharmacology is now investigating GPCRs as functional homodimers and heterodimers, which act as complex signaling units. frontiersin.org Future analysis of deoxyepinephrine will likely focus on its potential for biased agonism—selectively activating certain downstream signaling pathways over others at a single receptor—and its interaction with these receptor complexes, providing a more detailed picture of its signaling dynamics.

| Receptor Target | Effect | Context | Reference |

| Dopamine D2 Receptors | Agonist; Inhibition of noradrenergic neurotransmission | Primary effect at lower doses | wikipedia.org |

| α-Adrenoceptors | Agonist | Effect at higher doses | wikipedia.org |

| β-Adrenoceptors (β1, β2) | Agonist | Effect at higher doses | wikipedia.org |

| SmGPR-3 | Selective Agonist | Novel receptor in Schistosoma mansoni | plos.org |

Development of High-Throughput Analytical Tools for Deoxyepinephrine Research

The quantification of deoxyepinephrine has traditionally relied on methods like high-performance liquid chromatography (HPLC) coupled with electrochemical detection, which is effective for measuring the compound and its metabolites in biological fluids like plasma and urine. nih.gov Deoxyepinephrine also serves as a valuable internal standard for the chromatographic analysis of other catecholamines. drugfuture.com

The future of deoxyepinephrine research will benefit from the development of more advanced, high-throughput analytical tools. A notable innovation is the creation of a novel electrochemical sensor for the simultaneous detection of deoxyepinephrine, acetaminophen (B1664979), and tyrosine. rsc.org This sensor is built by modifying a glassy carbon electrode (GCE) with an organoclay/copper-based metal-organic framework (MOF) composite, which demonstrates significant electrocatalytic behavior and offers high sensitivity with low detection limits (0.4 μM for deoxyepinephrine). rsc.org In another area, high-throughput screening platforms using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are being used to rapidly assess the interaction of numerous compounds with membrane transporters. acs.org Such a screen identified deoxyepinephrine as a high-affinity substrate for the organic cation transporters MATE1 and MATE2K, showcasing the power of these tools to quickly identify novel biological interactions. acs.org

| Analytical Tool | Application | Key Feature | Reference |

| HPLC with Electrochemical Detection | Quantification in plasma and urine | Established quantitative method | nih.gov |

| Organoclay/Cu-MOF Modified GCE | Simultaneous electrochemical detection | High sensitivity (0.4 μM detection limit) | rsc.org |

| HPLC-Tandem Mass Spectrometry | High-throughput transporter screening | Rapidly identifies interactions (e.g., with MATE1/MATE2K) | acs.org |

Computational Predictive Models for Deoxyepinephrine Biological Interactions

Computational modeling has become an indispensable tool for predicting the chemical properties and biological interactions of deoxyepinephrine at the molecular level. Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to calculate the compound's optimized molecular structure, bond lengths, and frontier orbital energy gap, which provides insight into its chemical reactivity.

Emerging computational approaches are enabling more complex predictions. Homology modeling and virtual ligand-docking simulations are being used to build three-dimensional models of receptor binding sites and predict how deoxyepinephrine interacts with them. plos.orgnih.gov This approach was used to study the binding of deoxyepinephrine to the novel SmGPR-3 receptor in Schistosoma mansoni, identifying key structural differences from human dopamine receptors that could be exploited for selective drug design. plos.org Furthermore, machine learning algorithms, such as random forest models, are being trained on large datasets of known drug-target interactions to predict the bioactivity of natural compounds. biorxiv.org In one such study, deoxyepinephrine was identified as having a predicted activity profile similar to the drug spermine, demonstrating the potential of artificial intelligence to screen for novel biological activities and guide future experimental research. biorxiv.org These predictive models are crucial for accelerating the discovery process, from understanding fundamental chemical properties to identifying potential new therapeutic applications.

| Computational Model | Purpose | Finding/Insight | Reference |

| Density Functional Theory (DFT) | Analysis of chemical properties | Calculation of molecular geometry and reactivity (frontier orbital energy gap) | |

| Homology Modeling & Virtual Docking | Prediction of receptor-ligand interactions | Modeled the binding of deoxyepinephrine to the SmGPR-3 receptor | plos.org |

| Machine Learning (Random Forest) | Bioactivity prediction and virtual screening | Identified similarity between the activity of deoxyepinephrine and the drug spermine | biorxiv.org |

Q & A

Q. What strategies mitigate biases in this compound’s preclinical efficacy studies?

- Methodological Answer : Implement blinding during data collection/analysis. Use stratified randomization for animal group assignments. Pre-register protocols on platforms like Open Science Framework. For peer review, invite experts in catecholamine pharmacology and statistical analysis to assess methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.